8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Overview
Description
The compound “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is a derivative of the pyrido[2,3-b]pyrazine family . It is a complex organic compound with potential applications in various fields .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives, including “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one”, involves a series of chemical reactions . The synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is complex, and its analysis requires advanced techniques . The structure is characterized by a pyrido[2,3-b]pyrazine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are complex and require careful control of conditions . The reactions involve the assembly of the pyrazolopyridine system .Scientific Research Applications
KRAS Activity and Cancer Treatment
Novel 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and are recognized for their role as KRAS covalent inhibitors. These compounds are notably effective in treating cancer and other diseases linked with KRAS activity (De, 2022).
Advancements in Heterocyclic Chemistry
The research has led to the halogenation of various compounds such as 2,3-diphenylated quinoxaline, pyrido[2,3-b]pyrazine, and others, using specific lithium-zinc combinations. The resultant products underwent palladium-catalyzed couplings, leading to significant advancements in heterocyclic chemistry and the synthesis of compounds with potential biological properties (Lassagne et al., 2018).
Supramolecular Synthons in Crystal Engineering
The study of X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids has provided insights into the occurrence of carboxylic acid-pyridine supramolecular synthon in these heterocyclic acids. This knowledge plays a crucial role in understanding self-assembly in crystal structures and is significant for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Domino Approaches in Organic Chemistry
The domino approach has been employed to synthesize biologically relevant compounds, showcasing the efficiency and flexibility of this method in organic synthesis. This approach involves a Michael/intramolecular nucleophilic substitution pathway, proving its utility in the synthesis of various biologically active compounds (Palomba, Sancineto, Marini, Santi, & Bagnoli, 2018).
properties
IUPAC Name |
8-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-9-8-7(5)11-6(12)4-10-8/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWBUBUXAJWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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